4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with bromo, methyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common route starts with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. Subsequent etherification with 3-methoxybenzaldehyde under basic conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: 4-[2-(2-azido-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde.
Scientific Research Applications
4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methylphenol
- 4-methoxybenzaldehyde
- 2-(2-bromo-4-methylphenoxy)ethanol
Uniqueness
4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-12-3-5-15(14(18)9-12)21-7-8-22-16-6-4-13(11-19)10-17(16)20-2/h3-6,9-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXCFEZEHWXIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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